Cyclo(Ala-Arg-Gly-Asp-Mamb)

説明

BenchChem offers high-quality Cyclo(Ala-Arg-Gly-Asp-Mamb) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(Ala-Arg-Gly-Asp-Mamb) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

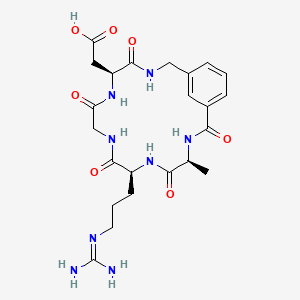

IUPAC Name |

2-[(5S,11S,14S)-11-[3-(diaminomethylideneamino)propyl]-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N8O7/c1-12-19(35)31-15(6-3-7-26-23(24)25)21(37)28-11-17(32)30-16(9-18(33)34)22(38)27-10-13-4-2-5-14(8-13)20(36)29-12/h2,4-5,8,12,15-16H,3,6-7,9-11H2,1H3,(H,27,38)(H,28,37)(H,29,36)(H,30,32)(H,31,35)(H,33,34)(H4,24,25,26)/t12-,15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRASXYOWQQTBAQ-RCBQFDQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N8O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746733 |

Source

|

| Record name | [(5S,11S,14S)-11-{3-[(Diaminomethylidene)amino]propyl}-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153381-95-4 |

Source

|

| Record name | [(5S,11S,14S)-11-{3-[(Diaminomethylidene)amino]propyl}-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Cyclo(Ala-Arg-Gly-Asp-Mamb)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and biological relevance of the cyclic peptidomimetic, Cyclo(Ala-Arg-Gly-Asp-Mamb), a selective antagonist of αvβ3 integrin.

Core Structure and Properties

Cyclo(Ala-Arg-Gly-Asp-Mamb) is a cyclic peptide in which the amino acid sequence Alanine-Arginine-Glycine-Aspartic Acid is cyclized through a 3-aminomethylbenzoyl (Mamb) linker. This cyclization imparts conformational rigidity, which is crucial for its high affinity and selectivity for its biological target.

Table 1: Physicochemical Properties of Cyclo(Ala-Arg-Gly-Asp-Mamb)

| Property | Value |

| Chemical Name | Cyclo(Ala-Arg-Gly-Asp-3-Aminomethylbenzoyl) |

| Synonyms | XJ735 |

| Molecular Formula | C23H32N8O7 |

| Molecular Weight | 532.55 g/mol |

| CAS Number | 153381-95-4 |

| Appearance | White to off-white powder |

| Purity | ≥96% (HPLC) |

| Solubility | Soluble in water |

| Storage | -20°C |

Chemical Identifiers:

-

SMILES: C[C@@H]1NC(=O)c2cccc(CNC(=O)--INVALID-LINK--=O)NC(=O)CNC(=O)--INVALID-LINK--=N)NC1=O)c2[1][2]

-

InChI: 1S/C23H32N8O7/c1-12-19(35)31-15(6-3-7-26-23(24)25)21(37)28-11-17(32)30-16(9-18(33)34)22(38)27-10-13-4-2-5-14(8-13)20(36)29-12/h2,4-5,8,12,15-16H,3,6-7,9-11H2,1H3,(H,27,38)(H,28,37)(H,29,36)(H,30,32)(H,31,35)(H,33,34)(H4,24,25,26)/t12-,15-,16-/m0/s1[1][2]

Experimental Protocols

Synthesis

The synthesis of Cyclo(Ala-Arg-Gly-Asp-Mamb) is typically achieved through solid-phase peptide synthesis (SPPS) followed by cyclization in solution.

Materials:

-

Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH)

-

Rink Amide resin

-

3-Aminomethylbenzoic acid

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

-

Solvents (DMF, DCM, Acetonitrile)

-

Purification system (Preparative HPLC)

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially to the resin. For each coupling step, use a 4-fold excess of the Fmoc-amino acid, a 3.9-fold excess of the coupling reagent (e.g., HBTU), and a 6-fold excess of a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for 2 hours.

-

Incorporation of the Linker: Couple 3-aminomethylbenzoic acid to the N-terminus of the linear peptide under the same coupling conditions.

-

Cleavage from Resin: After the final amino acid coupling, wash the resin thoroughly with DMF and DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., TFA/TIS/H2O) for 2-3 hours.

-

Precipitation and Lyophilization: Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and wash the pellet multiple times. Lyophilize the crude peptide to obtain a white powder.

-

Cyclization: Dissolve the crude linear peptide in a large volume of DMF containing a coupling reagent (e.g., HATU) and a base (e.g., DIPEA). Stir the solution at room temperature for 24 hours to effect cyclization.

-

Purification: Purify the cyclic peptide by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

Structural Characterization

Mass Spectrometry:

-

Method: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide.

-

Expected Result: A major peak corresponding to the [M+H]+ ion at m/z 533.25.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Method: 1H and 13C NMR spectroscopy in a suitable solvent (e.g., DMSO-d6) is used to confirm the structure and assess the purity of the final compound. 2D NMR techniques such as COSY, TOCSY, and NOESY can be employed to assign the proton and carbon signals and to obtain information about the peptide's conformation in solution.

Biological Activity and Signaling Pathway

Cyclo(Ala-Arg-Gly-Asp-Mamb) is a selective antagonist of the αvβ3 integrin. The Arg-Gly-Asp (RGD) sequence is a key recognition motif for many integrins, and the conformational constraint imposed by cyclization enhances the selectivity of this peptide for the αvβ3 subtype.

Integrin αvβ3 is a transmembrane heterodimeric receptor that plays a crucial role in cell adhesion, migration, proliferation, and survival. It is often overexpressed on activated endothelial cells and various tumor cells, making it a key target in cancer and angiogenesis research.

Upon binding to its extracellular matrix ligands (such as vitronectin, fibronectin, and fibrinogen), or to antagonists like Cyclo(Ala-Arg-Gly-Asp-Mamb), integrin αvβ3 undergoes conformational changes that trigger intracellular signaling cascades.

Experimental Workflow for Assessing Integrin Binding:

Caption: Workflow for determining the in vitro binding affinity of Cyclo(Ala-Arg-Gly-Asp-Mamb) to αvβ3 integrin.

Integrin αvβ3 Signaling Pathway:

The binding of Cyclo(Ala-Arg-Gly-Asp-Mamb) to αvβ3 integrin antagonizes the downstream signaling pathways that are normally activated by natural ligands. This inhibition can lead to reduced cell adhesion, migration, and proliferation.

Caption: Simplified signaling pathway of integrin αvβ3 and its inhibition by Cyclo(Ala-Arg-Gly-Asp-Mamb).

References

The Core Mechanism of Action of Cyclo(Ala-Arg-Gly-Asp-Mamb): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Ala-Arg-Gly-Asp-Mamb), also known as Cyclo(Ala-Arg-Gly-Asp-3-Aminomethylbenzoyl) or XJ735, is a synthetic cyclic peptidomimetic that acts as a selective antagonist of the αvβ3 integrin receptor. By targeting this key cell surface receptor, it effectively modulates critical cellular processes such as adhesion, migration, proliferation, and survival. This technical guide provides a comprehensive overview of the mechanism of action of Cyclo(Ala-Arg-Gly-Asp-Mamb), presenting key quantitative data, detailing downstream signaling pathways, and outlining relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development.

Introduction

Integrins are a family of heterodimeric transmembrane receptors that play a pivotal role in mediating cell-matrix and cell-cell interactions. The αvβ3 integrin, in particular, is a well-established regulator of angiogenesis, tumor progression, and inflammation. Its expression is often upregulated on activated endothelial cells and various tumor cells, making it an attractive target for therapeutic intervention. Cyclo(Ala-Arg-Gly-Asp-Mamb) is a cyclic peptide containing the Arg-Gly-Asp (RGD) sequence, a recognition motif for several integrins, including αvβ3. The cyclic structure of this peptide provides conformational rigidity, which contributes to its high affinity and selectivity for the αvβ3 integrin.

Quantitative Data: Binding Affinity and Specificity

The efficacy of Cyclo(Ala-Arg-Gly-Asp-Mamb) (XJ735) as an αvβ3 integrin antagonist has been quantified through various in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for XJ735 against different integrins, highlighting its selectivity for αvβ3.[1]

| Integrin Subtype | Cell Type | Assay Type | IC50 (µM) |

| αvβ3 | Human Endothelial Cells | Cell Adhesion Inhibition | 0.6 - 4.4 |

| αvβ3 | Porcine Endothelial Cells | Cell Adhesion Inhibition | 0.6 - 4.4 |

| αvβ3 | Vascular Smooth Muscle Cells | Cell Migration Inhibition | 0.6 - 4.4 |

| αIIb/β3 | Porcine or Human | Not Specified | > 100 |

| α4β1 | Porcine or Human | Not Specified | > 100 |

| αvβ5 | Porcine or Human | Not Specified | > 100 |

| α5β1 | Porcine or Human | Not Specified | > 100 |

Table 1: IC50 values of Cyclo(Ala-Arg-Gly-Asp-Mamb) (XJ735) for various integrins. The data demonstrates a high selectivity for the αvβ3 integrin.[1]

Mechanism of Action: Signaling Pathways

Cyclo(Ala-Arg-Gly-Asp-Mamb) exerts its biological effects by competitively inhibiting the binding of extracellular matrix (ECM) proteins, such as vitronectin and fibronectin, to the αvβ3 integrin. This blockade disrupts the downstream signaling cascades that are normally initiated upon integrin-ligand engagement. Key signaling pathways affected by this antagonist include the Focal Adhesion Kinase (FAK), Extracellular signal-Regulated Kinase (ERK1/2), and Protein Kinase B (Akt) pathways.

Inhibition of Focal Adhesion Kinase (FAK) Signaling

Upon binding of ECM ligands to αvβ3 integrin, a conformational change in the integrin leads to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Y397). This autophosphorylation creates a binding site for Src family kinases, which in turn phosphorylate other tyrosine residues on FAK, leading to its full activation. Activated FAK plays a central role in cell migration, proliferation, and survival. Cyclo(Ala-Arg-Gly-Asp-Mamb) prevents the initial integrin-ligand interaction, thereby inhibiting FAK activation and its downstream effects.

Modulation of ERK1/2 and Akt Signaling

The activation of αvβ3 integrin is also known to trigger the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt signaling pathways, which are crucial for cell proliferation and survival. By blocking αvβ3 integrin, Cyclo(Ala-Arg-Gly-Asp-Mamb) has been shown to rectify the proliferative and migratory effects of factors like osteopontin (OPN), which are mediated, at least in part, through the ανβ3-ERK1/2 and ανβ3-Akt signaling pathways.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Cyclo(Ala-Arg-Gly-Asp-Mamb).

Solid-Phase Integrin Binding Assay

This assay is used to determine the binding affinity of Cyclo(Ala-Arg-Gly-Asp-Mamb) to purified integrin receptors.

Materials:

-

Purified αvβ3 integrin

-

High-binding 96-well microtiter plates

-

Biotinylated vitronectin or fibronectin (ligand)

-

Cyclo(Ala-Arg-Gly-Asp-Mamb) (competitor)

-

Blocking buffer (e.g., 1% BSA in Tris-buffered saline)

-

Wash buffer (e.g., TBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Protocol:

-

Coating: Coat the wells of a 96-well plate with purified αvβ3 integrin (e.g., 1 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the plate with wash buffer and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Competition: Add serial dilutions of Cyclo(Ala-Arg-Gly-Asp-Mamb) to the wells, followed by a constant concentration of biotinylated vitronectin. Incubate for 2-3 hours at room temperature.

-

Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

-

Development: After another wash step, add TMB substrate and allow the color to develop.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.

-

Analysis: The IC50 value is calculated by plotting the absorbance against the log of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Adhesion Assay

This assay measures the ability of Cyclo(Ala-Arg-Gly-Asp-Mamb) to inhibit cell attachment to an ECM-coated surface.

Materials:

-

Cell line expressing αvβ3 integrin (e.g., U87MG human glioblastoma cells)

-

96-well tissue culture plates

-

Vitronectin or fibronectin

-

Cyclo(Ala-Arg-Gly-Asp-Mamb)

-

Serum-free cell culture medium

-

Calcein-AM or crystal violet for cell quantification

-

Fluorescence plate reader or microscope

Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with vitronectin (e.g., 10 µg/mL in PBS) overnight at 4°C. Block with 1% BSA.

-

Cell Preparation: Harvest and resuspend cells in serum-free medium.

-

Inhibition: Pre-incubate the cells with various concentrations of Cyclo(Ala-Arg-Gly-Asp-Mamb) for 30 minutes at 37°C.

-

Seeding: Add the cell-inhibitor suspension to the coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification:

-

For Calcein-AM: Add Calcein-AM solution and incubate for 30 minutes. Measure fluorescence at 485/520 nm.

-

For Crystal Violet: Fix the cells with methanol, stain with crystal violet, and then solubilize the stain. Measure absorbance at 570 nm.

-

-

Analysis: The percentage of cell adhesion is calculated relative to the control (no inhibitor). The IC50 value is determined from the dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a cell adhesion assay.

Conclusion

Cyclo(Ala-Arg-Gly-Asp-Mamb) is a potent and selective antagonist of the αvβ3 integrin. Its mechanism of action involves the competitive inhibition of ECM ligand binding, leading to the disruption of key downstream signaling pathways, including FAK, ERK1/2, and Akt. This guide provides essential quantitative data and detailed experimental protocols to facilitate further research and development of this and similar compounds for therapeutic applications in oncology and other diseases where αvβ3 integrin plays a pathological role.

References

- 1. Selective alpha v beta 3 integrin blockade potently limits neointimal hyperplasia and lumen stenosis following deep coronary arterial stent injury: evidence for the functional importance of integrin alpha v beta 3 and osteopontin expression during neointima formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Osteopontin plays important roles in pulmonary arterial hypertension induced by systemic-to-pulmonary shunt - PubMed [pubmed.ncbi.nlm.nih.gov]

The Functional Role of the RGD Motif in Cyclo(Ala-Arg-Gly-Asp-Mamb): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Arg-Gly-Asp (RGD) motif is a tripeptide sequence that serves as the primary recognition site for many integrins, a family of transmembrane receptors crucial for cell adhesion, migration, proliferation, and survival. The cyclic peptide, Cyclo(Ala-Arg-Gly-Asp-Mamb), incorporates this critical motif in a conformationally constrained structure, positioning it as a potent modulator of integrin activity. This technical guide delineates the function of the RGD motif within this cyclic peptide, leveraging data from the closely related and well-characterized compound Cyclo(Ala-Arg-Gly-Asp-3-Aminomethylbenzoyl), also known as XJ735. While the precise identity of the "Mamb" moiety is not definitively established in the scientific literature, some vendor information suggests it may be a trivial name for the 3-aminomethylbenzoyl group present in XJ735. This guide will detail the mechanism of action, summarize quantitative binding data, provide exemplary experimental protocols for characterization, and illustrate the downstream signaling pathways affected by the engagement of the RGD motif with its cognate integrin receptors.

The RGD Motif: A Key to Integrin-Mediated Cell Adhesion

The RGD sequence is found in numerous extracellular matrix (ECM) proteins, such as fibronectin, vitronectin, and fibrinogen.[1] It is recognized by several integrin subtypes, including αvβ3, αvβ5, and α5β1.[2] The interaction between the RGD motif and integrins is fundamental to the process of cell adhesion, which is not merely a physical anchoring but a critical signaling event that influences a cell's behavior and fate.[1]

Cyclic RGD peptides, such as Cyclo(Ala-Arg-Gly-Asp-Mamb), offer significant advantages over their linear counterparts. The cyclic structure constrains the peptide backbone, which can pre-organize the pharmacophore in a conformation that is optimal for binding to the integrin receptor. This conformational rigidity often leads to higher binding affinity and increased selectivity for specific integrin subtypes.[3] Furthermore, cyclic peptides generally exhibit enhanced stability against proteolytic degradation in biological systems.

Mechanism of Action: Competitive Antagonism of Integrin Receptors

Cyclo(Ala-Arg-Gly-Asp-Mamb) functions as a selective RGD peptide antagonist.[4] By mimicking the RGD sequence of natural ECM proteins, it competitively binds to the RGD-binding pocket on integrin receptors. This binding event prevents the natural ligands from accessing the receptor, thereby inhibiting downstream signaling pathways that are dependent on integrin-mediated cell adhesion. The antagonism of these pathways can lead to the inhibition of cell proliferation, migration, and survival, making such compounds valuable tools in cancer research and for conditions like pulmonary arterial hypertension.[4][5] The closely related compound, XJ735, is a specific antagonist of the αvβ3 integrin.

Quantitative Data: Binding Affinity and Inhibitory Activity

| Compound | Target Integrin | Assay Type | Cell Type | IC50 (µM) | Reference |

| XJ735 | αvβ3 | Inhibition of Cell Adhesion | Human Endothelial Cells | 0.6 - 4.4 | [6] |

| XJ735 | αvβ3 | Inhibition of Cell Adhesion | Porcine Endothelial Cells | 0.6 - 4.4 | [6] |

| XJ735 | αvβ3 | Inhibition of Cell Migration | Vascular Smooth Muscle Cells | 0.6 - 4.4 | [6] |

| XJ735 | αIIbβ3 | Inhibition of Cell Adhesion | - | > 100 | [6] |

| XJ735 | α4β1 | Inhibition of Cell Adhesion | - | > 100 | [6] |

| XJ735 | αvβ5 | Inhibition of Cell Adhesion | - | > 100 | [6] |

| XJ735 | α5β1 | Inhibition of Cell Adhesion | - | > 100 | [6] |

Table 1: Summary of reported half-maximal inhibitory concentration (IC50) values for XJ735, a close analogue of Cyclo(Ala-Arg-Gly-Asp-Mamb).

Downstream Signaling Pathways

The binding of the RGD motif to integrins triggers a cascade of intracellular signaling events. As an antagonist, Cyclo(Ala-Arg-Gly-Asp-Mamb) is expected to inhibit these pathways. Two of the most prominent signaling axes activated by integrin engagement are the Focal Adhesion Kinase (FAK)/Src pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.

The FAK/Src Signaling Axis

Upon integrin clustering following ligand binding, FAK is recruited to the focal adhesions and undergoes autophosphorylation. This creates a binding site for the Src-homology 2 (SH2) domain of Src family kinases. The subsequent activation of the FAK/Src complex leads to the phosphorylation of numerous downstream targets, which are involved in regulating cell migration, proliferation, and survival.

The PI3K/Akt Signaling Pathway

Integrin-mediated cell adhesion also leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a wide range of downstream effectors, promoting cell survival by inhibiting apoptosis and regulating cell cycle progression.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the function of the RGD motif in Cyclo(Ala-Arg-Gly-Asp-Mamb).

Solid-Phase Integrin Binding Assay (Competitive ELISA)

This assay quantifies the ability of the cyclic peptide to compete with a known ligand for binding to a purified, immobilized integrin receptor.

Workflow:

References

An In-Depth Technical Guide to Cyclo(Ala-Arg-Gly-Asp-Mamb): A Potent Antagonist of Integrin αvβ3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integrin αvβ3, a heterodimeric transmembrane receptor, plays a pivotal role in tumor angiogenesis, metastasis, and inflammation. Its overexpression on activated endothelial cells and various tumor cells makes it a compelling target for therapeutic intervention. The recognition of the Arg-Gly-Asp (RGD) tripeptide sequence by this integrin has spurred the development of numerous antagonists. This technical guide provides a comprehensive overview of Cyclo(Ala-Arg-Gly-Asp-Mamb), a selective RGD-containing cyclic peptide antagonist of integrin αvβ3. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its synthesis and evaluation, and visualizes relevant biological pathways and experimental workflows.

Introduction to Integrin αvβ3 and RGD Peptidomimetics

Integrins are a family of cell surface receptors that mediate cell-matrix and cell-cell interactions.[1] The αvβ3 integrin, in particular, is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][3] It recognizes the RGD sequence present in extracellular matrix (ECM) proteins such as vitronectin, fibronectin, and osteopontin.

Cyclic RGD peptides have emerged as a promising class of integrin αvβ3 antagonists. Their constrained conformation often leads to higher affinity and selectivity compared to their linear counterparts. Cyclo(Ala-Arg-Gly-Asp-Mamb) is a member of this class, incorporating a 3-aminomethylbenzoyl (Mamb) moiety to create a cyclized structure. This modification is analogous to the well-characterized antagonist XJ735, which is Cyclo(Ala-Arg-Gly-Asp-3-Aminomethylbenzoyl).[4]

Mechanism of Action

Cyclo(Ala-Arg-Gly-Asp-Mamb) functions as a competitive antagonist of integrin αvβ3. The RGD motif within the cyclic peptide mimics the natural binding site of ECM proteins. By binding to the RGD-binding pocket on the integrin, the compound blocks the interaction between integrin αvβ3 and its natural ligands. This inhibition disrupts downstream signaling pathways that are crucial for cell adhesion, migration, proliferation, and survival of endothelial and tumor cells.

Integrin αvβ3 Signaling Pathway

The binding of ECM ligands to integrin αvβ3 initiates a cascade of intracellular signaling events. A key early event is the clustering of integrins and the recruitment of signaling and adaptor proteins to form focal adhesions. This leads to the activation of Focal Adhesion Kinase (FAK) and Src family kinases. Downstream signaling pathways, including the Ras-MEK-ERK and PI3K-Akt pathways, are then activated, promoting cell survival, proliferation, and migration. By blocking the initial ligand binding, Cyclo(Ala-Arg-Gly-Asp-Mamb) effectively inhibits these downstream signaling events.

Quantitative Data

Table 1: Binding Affinities of Representative Integrin αvβ3 Antagonists

| Compound | Type | Target Integrin(s) | IC50 (nM) | Reference |

| Cilengitide | Cyclic Peptide | αvβ3, αvβ5 | 0.5 - 10 | [5] |

| Cyclo(-RGDfV-) | Cyclic Peptide | αvβ3 | ~1 | [2][3] |

| MK-0429 | Non-peptide | αvβ3 | 80 | [5] |

| Cyclo(RGDyK) | Cyclic Peptide | αvβ3 | 20 | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of Cyclo(Ala-Arg-Gly-Asp-Mamb) as an integrin αvβ3 antagonist.

Synthesis of Cyclo(Ala-Arg-Gly-Asp-Mamb)

The synthesis of Cyclo(Ala-Arg-Gly-Asp-Mamb) is typically achieved through solid-phase peptide synthesis (SPPS) followed by cyclization in solution.

Materials and Reagents:

-

Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH)

-

3-(Aminomethyl)benzoic acid (Mamb)

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents (DMF, DCM, Acetonitrile)

-

HPLC system for purification

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Mamb, Asp(OtBu), Gly, Arg(Pbf), Ala) using a suitable coupling reagent like HBTU/HOBt or DIC in DMF. Monitor the completion of each coupling step (e.g., using the Kaiser test).

-

Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the linear peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

-

Cyclization: Precipitate the crude linear peptide in cold diethyl ether. Dissolve the peptide in a large volume of DMF and add a cyclization agent (e.g., DPPA, HATU) to facilitate head-to-tail cyclization.

-

Purification: Purify the crude cyclic peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

In Vitro Competitive Binding Assay

This assay determines the ability of Cyclo(Ala-Arg-Gly-Asp-Mamb) to inhibit the binding of a known ligand (e.g., vitronectin) to purified integrin αvβ3.

Materials and Reagents:

-

Purified human integrin αvβ3

-

Vitronectin

-

Cyclo(Ala-Arg-Gly-Asp-Mamb)

-

96-well microtiter plates

-

Blocking buffer (e.g., BSA in PBS)

-

Primary antibody against vitronectin

-

HRP-conjugated secondary antibody

-

Substrate for HRP (e.g., TMB)

-

Plate reader

Protocol:

-

Coating: Coat a 96-well plate with purified integrin αvβ3 overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with blocking buffer.

-

Competition: Add varying concentrations of Cyclo(Ala-Arg-Gly-Asp-Mamb) to the wells, followed by a constant concentration of vitronectin.

-

Incubation: Incubate the plate to allow for competitive binding.

-

Washing: Wash the plate to remove unbound components.

-

Detection: Add a primary antibody against vitronectin, followed by an HRP-conjugated secondary antibody.

-

Signal Development: Add the HRP substrate and measure the absorbance using a plate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of vitronectin binding.

Cell Adhesion Assay

This assay assesses the ability of Cyclo(Ala-Arg-Gly-Asp-Mamb) to inhibit the adhesion of cells expressing integrin αvβ3 to an ECM-coated surface.

Materials and Reagents:

-

Integrin αvβ3-expressing cells (e.g., U87MG glioblastoma, M21 melanoma)

-

Vitronectin or fibronectin

-

Cyclo(Ala-Arg-Gly-Asp-Mamb)

-

96-well tissue culture plates

-

Cell culture medium

-

Calcein-AM or crystal violet for cell staining

-

Fluorescence plate reader or microscope

Protocol:

-

Coating: Coat a 96-well plate with vitronectin or fibronectin.

-

Cell Preparation: Harvest and resuspend integrin αvβ3-expressing cells in serum-free medium.

-

Inhibition: Pre-incubate the cells with varying concentrations of Cyclo(Ala-Arg-Gly-Asp-Mamb).

-

Seeding: Add the cell suspension to the coated wells and incubate to allow for adhesion.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Stain the remaining adherent cells with Calcein-AM or crystal violet and quantify the signal using a plate reader or by counting cells under a microscope.

-

Data Analysis: Determine the concentration of the antagonist that causes a 50% reduction in cell adhesion.

In Vivo Tumor Angiogenesis Model

The chick chorioallantoic membrane (CAM) assay or a subcutaneous tumor model in immunodeficient mice can be used to evaluate the anti-angiogenic effects of Cyclo(Ala-Arg-Gly-Asp-Mamb) in vivo.

Protocol (Subcutaneous Tumor Model):

-

Cell Implantation: Subcutaneously inject integrin αvβ3-expressing tumor cells (e.g., U87MG) into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Administer Cyclo(Ala-Arg-Gly-Asp-Mamb) or a vehicle control to the mice via a suitable route (e.g., intraperitoneal injection).

-

Monitoring: Measure tumor volume regularly.

-

Endpoint Analysis: At the end of the study, excise the tumors and perform immunohistochemical analysis for markers of angiogenesis (e.g., CD31) and apoptosis (e.g., TUNEL).

Conclusion

Cyclo(Ala-Arg-Gly-Asp-Mamb) represents a promising scaffold for the development of targeted therapeutics against diseases characterized by an upregulation of integrin αvβ3, such as cancer and certain inflammatory conditions. Its cyclic nature and the inclusion of the RGD motif provide a strong basis for high-affinity and selective binding to its target. The experimental protocols outlined in this guide offer a framework for the synthesis and comprehensive preclinical evaluation of this and similar RGD peptidomimetic antagonists. Further investigation into the specific quantitative binding characteristics and in vivo efficacy of Cyclo(Ala-Arg-Gly-Asp-Mamb) is warranted to fully elucidate its therapeutic potential.

References

- 1. 99mTc-Glucosamino-Asp-cyclo(Arg-Gly-Asp-D-Phe-Lys) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A novel synthetic Arg-Gly-Asp-containing peptide cyclo(-RGDf==V-) is the potent inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. adooq.com [adooq.com]

An In-depth Technical Guide to the Discovery and Synthesis of Cyclo(Ala-Arg-Gly-Asp-Mamb)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Ala-Arg-Gly-Asp-Mamb), also known as XJ735, is a synthetically developed cyclic pentapeptide that acts as a selective antagonist for the αvβ3 integrin receptor. This technical guide details the discovery, synthesis, and biological evaluation of this compound. It includes a summary of its binding affinity and selectivity, detailed experimental protocols for key biological assays, and an overview of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers in the fields of drug discovery, oncology, and cardiovascular disease.

Discovery and Rationale

Cyclo(Ala-Arg-Gly-Asp-Mamb) is a peptidomimetic designed to target the Arg-Gly-Asp (RGD) binding site of integrins, with high selectivity for the αvβ3 subtype. The RGD sequence is a common recognition motif for many integrins, playing a crucial role in cell adhesion, migration, and signaling. The rationale behind the design of this cyclic peptide was to create a conformationally constrained molecule that would fit specifically into the RGD-binding pocket of αvβ3, thereby increasing its affinity and selectivity over other integrins. The cyclization of the peptide backbone and the incorporation of the non-natural amino acid 3-aminomethylbenzoic acid (Mamb) contribute to this conformational rigidity and enhanced binding profile. Its development was driven by the therapeutic potential of αvβ3 antagonism in conditions characterized by excessive cell proliferation and migration, such as cancer and restenosis.

Synthesis

The synthesis of Cyclo(Ala-Arg-Gly-Asp-Mamb) is typically achieved through solid-phase peptide synthesis (SPPS), followed by cyclization in solution. While a detailed, step-by-step protocol for the initial synthesis of XJ735 is not publicly available in the reviewed literature, a general methodology can be outlined based on standard SPPS and cyclization techniques.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol for a Linear Precursor:

-

Resin Swelling: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in an appropriate solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30 minutes.

-

First Amino Acid Attachment: Attach the first C-terminal protected amino acid to the resin.

-

Deprotection: Remove the Fmoc protecting group from the N-terminus of the attached amino acid using a 20% piperidine in DMF solution.

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid in the sequence using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Monitor the reaction for completion using a ninhydrin test.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the linear sequence (Asp, Gly, Arg, Ala).

-

Cleavage from Resin: Once the linear peptide is fully assembled, cleave it from the resin using a mild cleavage cocktail (e.g., acetic acid/trifluoroethanol/DCM) to keep the side-chain protecting groups intact.

General Solution-Phase Cyclization Protocol:

-

Dissolution: Dissolve the crude linear peptide in a large volume of a suitable solvent (e.g., DMF or DCM) to favor intramolecular cyclization over intermolecular polymerization.

-

Cyclization Reagent: Add a cyclization reagent, such as diphenylphosphoryl azide (DPPA) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), along with a base (e.g., DIPEA).

-

Reaction: Allow the reaction to proceed at room temperature for several hours to overnight.

-

Purification and Deprotection: Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Following purification, remove the side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers like water and triisopropylsilane).

-

Final Purification: Perform a final purification of the deprotected cyclic peptide by RP-HPLC.

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.

Biological Activity and Data Presentation

Cyclo(Ala-Arg-Gly-Asp-Mamb) (XJ735) is a potent and selective antagonist of the αvβ3 integrin. Its biological activity has been characterized in several in vitro and in vivo studies.

Table 1: In Vitro Activity of Cyclo(Ala-Arg-Gly-Asp-Mamb) (XJ735) [1]

| Assay | Cell Type | Integrin Target | IC50 (µM) |

| Inhibition of Endothelial Cell Adhesion | Human Endothelial Cells | αvβ3 | 0.6 - 4.4 |

| Inhibition of Endothelial Cell Adhesion | Porcine Endothelial Cells | αvβ3 | 0.6 - 4.4 |

| Inhibition of Vascular Smooth Muscle Cell (VSMC) Migration | Porcine VSMCs | αvβ3 | 0.6 - 4.4 |

| Inhibition of Integrin Binding | Porcine or Human | αIIb/β3 | > 100 |

| Inhibition of Integrin Binding | Porcine or Human | α4β1 | > 100 |

| Inhibition of Integrin Binding | Porcine or Human | αvβ5 | > 100 |

| Inhibition of Integrin Binding | Porcine or Human | α5β1 | > 100 |

Experimental Protocols

Cell Adhesion Assay:

-

Plate Coating: Coat 96-well plates with an αvβ3 ligand, such as vitronectin or a specific antibody, and incubate overnight at 4°C.

-

Cell Preparation: Harvest and resuspend human or porcine endothelial cells in a serum-free medium.

-

Inhibition: Pre-incubate the cells with varying concentrations of Cyclo(Ala-Arg-Gly-Asp-Mamb) for 30 minutes at 37°C.

-

Seeding: Add the cell-inhibitor mixture to the coated wells and allow the cells to adhere for 1-2 hours at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Quantify the number of adherent cells by staining with a suitable dye (e.g., crystal violet) and measuring the absorbance at a specific wavelength.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Migration Assay (Boyden Chamber Assay):

-

Chamber Preparation: Place a porous membrane insert (e.g., 8 µm pore size) into the wells of a 24-well plate. Coat the underside of the membrane with an αvβ3 ligand.

-

Chemoattractant: Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Cell Preparation: Resuspend vascular smooth muscle cells in a serum-free medium.

-

Inhibition: Pre-incubate the cells with varying concentrations of Cyclo(Ala-Arg-Gly-Asp-Mamb).

-

Seeding: Add the cell-inhibitor mixture to the upper chamber of the insert.

-

Incubation: Incubate for 4-6 hours at 37°C to allow cell migration through the membrane.

-

Quantification: Remove non-migrated cells from the upper side of the membrane. Fix and stain the migrated cells on the lower side. Count the number of migrated cells under a microscope.

-

Data Analysis: Determine the IC50 for migration inhibition.

Signaling Pathways

Cyclo(Ala-Arg-Gly-Asp-Mamb) exerts its biological effects by blocking the interaction of αvβ3 integrin with its extracellular matrix (ECM) ligands. This inhibition disrupts the downstream signaling cascades that are normally initiated by integrin clustering and activation. Key signaling pathways affected include the Focal Adhesion Kinase (FAK), c-Src, and Extracellular signal-Regulated Kinase (ERK) pathways, as well as the PI3K/Akt pathway. These pathways are central to cell survival, proliferation, and migration.

Diagram of the αvβ3 Integrin Signaling Pathway and Inhibition by Cyclo(Ala-Arg-Gly-Asp-Mamb):

References

Biochemical and physical properties of XJ735 peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The XJ735 peptide, a cyclic peptidomimetic, has emerged as a significant tool in the study of cellular adhesion and signaling. Its high affinity and selectivity as an antagonist for the αvβ3 integrin receptor make it a valuable agent for investigating physiological and pathological processes mediated by this receptor, particularly in the context of angiogenesis and cancer research. This technical guide provides a comprehensive overview of the biochemical and physical properties of the XJ735 peptide, detailed experimental protocols for its characterization and use, and a summary of its known biological functions, with a focus on its role in the ERK1/2 and Akt signaling pathways.

Biochemical and Physical Properties

The XJ735 peptide, chemically known as cyclo(Ala-Arg-Gly-Asp-3-aminomethylbenzoyl), is a synthetic cyclic peptide designed to mimic the Arg-Gly-Asp (RGD) sequence, a common recognition motif for integrin binding. Its cyclic structure enhances its stability and binding affinity compared to linear RGD peptides.

Quantitative Data Summary

A compilation of the key quantitative properties of the XJ735 peptide is presented in Table 1 for easy reference and comparison.

| Property | Value | Source |

| Full Chemical Name | cyclo(Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) | |

| Synonym | XJ735 | |

| Molecular Formula | C₂₃H₃₂N₈O₇ | |

| Molecular Weight | 532.55 g/mol | |

| Physical Form | White powder | |

| Purity | ≥96% (HPLC) | |

| Predicted Isoelectric Point (pI) | 3.86 (acidic) | Predicted |

| Storage Temperature | -20°C | |

| IC₅₀ (αvβ3-mediated cell adhesion/migration) | 0.6 to 4.4 µM | [] |

| IC₅₀ (αIIb/β3, α4β1, αvβ5, α5β1 inhibition) | >100 µM | [] |

Solubility and Stability

-

Solubility : While specific quantitative solubility data for XJ735 is not widely published, general guidelines for cyclic RGD peptides suggest that they may have limited solubility in aqueous solutions. For hydrophobic peptides, initial dissolution in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) is recommended, followed by dilution with an aqueous buffer.[2][3][4][5][6] It is crucial to first test the solubility of a small amount of the peptide before dissolving the entire sample.[2]

-

Stability : The cyclic structure of XJ735 is expected to confer greater stability against proteolytic degradation compared to its linear counterparts. Lyophilized peptides are generally more stable than those in solution. For optimal stability, it is recommended to store the peptide in its lyophilized form at -20°C. Once in solution, it should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Mechanism of Action and Signaling Pathways

XJ735 functions as a competitive antagonist of the αvβ3 integrin receptor. By binding to this receptor, it blocks the interaction with its natural ligands, such as osteopontin (OPN). This inhibition has been shown to have significant effects on downstream signaling pathways, particularly the ERK1/2 and Akt pathways, which are crucial for cell proliferation and migration.

OPN-Induced Signaling Pathway

The signaling cascade initiated by OPN binding to αvβ3 integrin and the inhibitory effect of XJ735 are depicted in the following diagram.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the XJ735 peptide.

Synthesis of Cyclic RGD Peptides (General Protocol)

While a specific protocol for the synthesis of XJ735 is not publicly available, a general method for the solid-phase synthesis of cyclic RGD peptides can be adapted. This typically involves the assembly of the linear peptide on a resin, followed by on-resin cyclization and subsequent cleavage and purification.

αvβ3 Integrin Competitive Binding Assay

This assay is used to determine the binding affinity of XJ735 to the αvβ3 integrin by measuring its ability to compete with a labeled ligand.[7]

Materials:

-

Purified αvβ3 integrin

-

Labeled ligand (e.g., biotinylated or fluorescently tagged RGD peptide)

-

XJ735 peptide

-

High-binding 96-well plates

-

Assay buffer (e.g., Tris-buffered saline with divalent cations)

-

Detection reagents (e.g., streptavidin-HRP and substrate for biotinylated ligands)

Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with purified αvβ3 integrin overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking agent (e.g., BSA) for 1-2 hours.

-

Competition: Add serial dilutions of the XJ735 peptide to the wells, followed by a constant concentration of the labeled ligand.

-

Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

-

Washing: Wash the wells to remove unbound reagents.

-

Detection: Add the appropriate detection reagents and measure the signal (e.g., absorbance or fluorescence).

-

Data Analysis: Plot the signal as a function of XJ735 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis of ERK and Akt Phosphorylation

This protocol details the detection of phosphorylated ERK1/2 and Akt in cell lysates following treatment with XJ735 to assess its impact on these signaling pathways.[8][9][10][11][12]

Materials:

-

Pulmonary Artery Smooth Muscle Cells (PASMCs)

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Protocol:

-

Cell Treatment: Culture PASMCs and treat with OPN in the presence or absence of varying concentrations of XJ735 for the desired time.

-

Cell Lysis: Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Western Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of ERK and Akt.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an ECL reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The XJ735 peptide is a potent and selective antagonist of the αvβ3 integrin. Its well-defined biochemical properties and its demonstrated effects on key signaling pathways make it an invaluable research tool. The experimental protocols provided in this guide offer a starting point for researchers to utilize XJ735 in their investigations into αvβ3-mediated cellular processes. Further research into the therapeutic potential of XJ735, particularly in the context of diseases characterized by aberrant angiogenesis and cell migration, is warranted.

References

- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 3. biomatik.com [biomatik.com]

- 4. lifetein.com [lifetein.com]

- 5. genscript.com [genscript.com]

- 6. reddit.com [reddit.com]

- 7. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Preliminary Research on Cyclo(Ala-Arg-Gly-Asp-Mamb) in Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on Cyclo(Ala-Arg-Gly-Asp-Mamb), also identified as Cyclo(Ala-Arg-Gly-Asp-3-Aminomethylbenzoyl) or XJ735, in cancer models is limited in publicly available literature. This guide synthesizes information based on its known identity as a selective αvβ3 integrin antagonist containing the Arg-Gly-Asp (RGD) motif. The data, protocols, and pathways described herein are based on the established role of αvβ3 integrin in oncology and extensive research on analogous cyclic RGD peptides.

Introduction: Targeting Tumor Angiogenesis and Metastasis

Cyclo(Ala-Arg-Gly-Asp-Mamb) is a cyclic peptidomimetic that acts as a selective antagonist of αvβ3 integrin.[1][2] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in cell adhesion, migration, proliferation, and survival.[3] The αvβ3 integrin is of particular interest in oncology as it is highly expressed on activated endothelial cells during tumor angiogenesis and on various tumor cells, while its expression on quiescent endothelial cells and most normal tissues is low.[3][4] This differential expression makes it an attractive target for cancer therapy.

The RGD sequence is a key recognition motif for several integrins, including αvβ3.[3] By competitively binding to αvβ3 integrin, Cyclo(Ala-Arg-Gly-Asp-Mamb) is hypothesized to inhibit the downstream signaling pathways that promote tumor growth, invasion, and the formation of new blood vessels (angiogenesis).

Quantitative Data: In Vitro Efficacy of Cyclic RGD Peptides

The following tables summarize representative quantitative data for various cyclic RGD peptides targeting αvβ3 integrin in different cancer cell lines. This data provides an indication of the potential potency of Cyclo(Ala-Arg-Gly-Asp-Mamb).

Table 1: Representative IC50 Values of Cyclic RGD Peptides for αvβ3 Integrin Binding

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| c(RGDfK) | U87MG (Glioblastoma) | Competitive Binding | 49.9 ± 5.5 | [4] |

| Cilengitide [c(RGDfV)] | WM115 (Melanoma) | Cell Adhesion | 75,000 | [5] |

| TDI-4161 | HEK-293 (αVβ3 expressing) | Cell Adhesion (Vitronectin) | 50 ± 17 | [6] |

| TDI-3761 | HEK-293 (αVβ3 expressing) | Cell Adhesion (Vitronectin) | 125 ± 19 | [6] |

| CT3HPQcT3RGDcT3 | - | ELISA | 30-42 | [7] |

Table 2: Representative Tumor Growth Inhibition Data for αvβ3 Integrin Antagonists In Vivo

| Compound | Cancer Model | Dosing | Tumor Growth Inhibition | Reference |

| CNTO 95 | Human Melanoma Xenograft | 10 mg/kg (3 times/week) | ~80% | [4] |

| Cilengitide | Human Glioma Xenograft | Not Specified | Enhanced anti-tumor effects with radiotherapy | [8] |

| Low-dose Cilengitide | Ischemic Muscle | 50 µg/kg | Increased blood flow and capillary formation | [9] |

Signaling Pathways

Blockade of αvβ3 integrin by Cyclo(Ala-Arg-Gly-Asp-Mamb) is expected to disrupt key signaling pathways involved in cancer progression, primarily the Focal Adhesion Kinase (FAK) and Akt pathways.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer effects of Cyclo(Ala-Arg-Gly-Asp-Mamb).

In Vitro Cell Adhesion Assay

This assay quantifies the ability of the compound to inhibit cancer cell attachment to an extracellular matrix (ECM) protein-coated surface.

-

Plate Coating:

-

Coat 96-well plates with an ECM protein like vitronectin (a ligand for αvβ3 integrin) at a concentration of 1-10 µg/mL in phosphate-buffered saline (PBS) overnight at 4°C.[10]

-

Wash the plates with PBS to remove unbound protein.

-

Block non-specific binding sites by incubating with 1% bovine serum albumin (BSA) in PBS for 1 hour at 37°C.[10]

-

-

Cell Preparation:

-

Culture cancer cells expressing αvβ3 integrin (e.g., U87MG glioblastoma, M21 melanoma) to sub-confluency.

-

Detach cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.

-

Resuspend cells in serum-free media.

-

-

Adhesion Inhibition:

-

Pre-incubate the cells with varying concentrations of Cyclo(Ala-Arg-Gly-Asp-Mamb) for 30 minutes at 37°C.

-

Seed the cell suspension onto the pre-coated 96-well plates.

-

Incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

-

Quantification:

-

Gently wash the plates with PBS to remove non-adherent cells.

-

Fix and stain the adherent cells with crystal violet.

-

Solubilize the stain and measure the absorbance at 570 nm. The decrease in absorbance in the presence of the compound indicates inhibition of cell adhesion.

-

In Vivo Tumor Xenograft Model

This model assesses the compound's ability to inhibit tumor growth in a living organism.

-

Cell Implantation:

-

Harvest cultured cancer cells (e.g., A549 lung carcinoma, PC-3 prostate cancer) and resuspend them in a suitable medium, often mixed with Matrigel to support initial tumor formation.[11]

-

Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[12]

-

-

Treatment:

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into control and treatment groups.

-

Administer Cyclo(Ala-Arg-Gly-Asp-Mamb) via a suitable route (e.g., intraperitoneal or intravenous injection) at various doses and schedules. The control group receives a vehicle solution.

-

-

Tumor Measurement:

-

Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).

-

Calculate tumor volume using the formula: (width² x length) / 2.[12]

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumors can be weighed and processed for further analysis, such as immunohistochemistry to assess angiogenesis (e.g., CD31 staining) and apoptosis (e.g., TUNEL assay).

-

Conclusion

Cyclo(Ala-Arg-Gly-Asp-Mamb), as a selective αvβ3 integrin antagonist, holds promise as an anticancer agent. Its mechanism of action is predicted to involve the inhibition of angiogenesis and tumor cell migration by blocking the FAK/Akt signaling pathway. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound. Further research is warranted to elucidate its specific activity in various cancer models and to determine its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitative PET Imaging of Tumor Integrin αvβ3 Expression with 18F-FRGD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Evaluation of 111In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 8. researchgate.net [researchgate.net]

- 9. Antagonizing αvβ3 Integrin Improves Ischemia-Mediated Vascular Normalization and Blood Perfusion by Altering Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Evaluation of Integrin αvβ3 Expression in Murine Xenograft Models: [68Ga]Ga-DOTA-C(RGDfK) PET Study with Immunohistochemical Confirmation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

An In-depth Technical Guide to Understanding the Binding Affinity of Cyclic RGD Peptides to Integrins

Disclaimer: Extensive literature searches did not yield specific binding affinity data or experimental protocols for the compound "Cyclo(Ala-Arg-Gly-Asp-Mamb)". The "Mamb" moiety is not described in the context of this peptide in available scientific databases. Therefore, this guide will utilize the well-characterized and structurally related cyclic peptide, Cyclo(Arg-Gly-Asp-D-Phe-Val) , often abbreviated as Cyclo(RGDfV) , as a representative example to illustrate the principles of integrin binding, experimental methodologies, and associated signaling pathways. The data and protocols presented herein pertain to Cyclo(RGDfV) and similar cyclic RGD peptides.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the binding characteristics of cyclic RGD peptides to various integrin subtypes, the experimental methods used to determine these interactions, and the cellular signaling pathways initiated upon binding.

Quantitative Binding Affinity Data

The binding affinity of cyclic RGD peptides to integrins is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding of a natural ligand to the integrin. These values are commonly determined through competitive binding assays.[1] A lower IC50 value indicates a higher binding affinity.

The table below summarizes the reported IC50 values for the representative cyclic peptide, Cyclo(RGDfV), against several human integrin subtypes.

| Integrin Subtype | Ligand Used in Assay | IC50 (nM) for Cyclo(RGDfV) | Reference |

| αvβ3 | Vitronectin | 0.8 - 15 | [2][3] |

| αvβ5 | Vitronectin | 81 - 200 | [2][4] |

| α5β1 | Fibronectin | 1000 - 10000 | [2][3] |

| αIIbβ3 | Fibrinogen | > 1000 | [3] |

| αvβ6 | Fibronectin | 2900 | [5] |

Experimental Protocols

The determination of integrin binding affinity relies on robust and reproducible experimental methods. The two most common approaches are solid-phase receptor binding assays and cell-based adhesion assays.

Solid-Phase Competitive Binding Assay

This in vitro assay measures the ability of a test compound to compete with a known ligand for binding to a purified, immobilized integrin receptor.

Principle: Purified integrin receptors are coated onto a microtiter plate. A labeled natural ligand (e.g., biotinylated vitronectin or fibronectin) and various concentrations of the competitor peptide (e.g., Cyclo(RGDfV)) are added. The amount of bound labeled ligand is inversely proportional to the binding affinity of the competitor peptide.

Detailed Methodology:

-

Plate Coating: 96-well microtiter plates are coated with a solution of purified human integrin αvβ3 (e.g., 0.5 µg/mL) in a coating buffer (20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM MnCl₂, 2 mM CaCl₂, 1 mM MgCl₂) and incubated overnight at 4°C.[6]

-

Blocking: The wells are washed with a wash buffer (e.g., Tris-buffered saline with Tween 20) and then blocked with a blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) in wash buffer) for 1-2 hours at room temperature to prevent non-specific binding.[1]

-

Competitive Binding: The test compound, Cyclo(RGDfV), is serially diluted to a range of concentrations (e.g., 10⁻¹² to 10⁻⁵ M).[7]

-

Incubation: A fixed concentration of a biotinylated natural ligand (e.g., 1 µg/mL biotinylated vitronectin) is mixed with each dilution of the test compound and added to the integrin-coated wells.[7] The plate is then incubated for 1-3 hours at 37°C.[8]

-

Detection: The wells are washed to remove unbound ligands. Streptavidin conjugated to horseradish peroxidase (HRP) is added and incubated for 1 hour.[6]

-

Signal Quantification: After another wash step, a chromogenic HRP substrate (e.g., TMB) is added. The reaction is stopped with an acid solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: The absorbance values are plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[1]

Cell Adhesion Assay

This assay measures the ability of a peptide to inhibit the attachment of integrin-expressing cells to a surface coated with an extracellular matrix (ECM) protein.

Principle: A microtiter plate is coated with an ECM protein (e.g., vitronectin or fibronectin). Integrin-expressing cells are pre-incubated with various concentrations of the inhibitor peptide and then seeded onto the coated plate. After an incubation period, non-adherent cells are washed away, and the number of remaining adherent cells is quantified.

Detailed Methodology:

-

Plate Coating: 96-well plates are coated with an ECM protein, such as fibronectin or vitronectin (10-20 µg/ml), by incubating for 1-2 hours at 37°C or overnight at 4°C.[9]

-

Blocking: Plates are washed with PBS and blocked with 0.5-1% BSA in serum-free medium for at least 45-60 minutes at 37°C.[9]

-

Cell Preparation: A single-cell suspension of an appropriate cell line (e.g., human melanoma WM115 cells, which are rich in αvβ3 integrin) is prepared in serum-free medium.[7][10] Cell density is adjusted to approximately 0.1-1.0 x 10⁶ cells/mL.[11]

-

Inhibition: Cells are pre-incubated with serial dilutions of Cyclo(RGDfV) for 15-30 minutes at 37°C.

-

Seeding and Adhesion: 100-150 µL of the cell/inhibitor suspension is added to each ECM-coated well. The plate is incubated for 30-90 minutes at 37°C in a CO₂ incubator to allow for cell adhesion.[11]

-

Washing: Non-adherent cells are removed by gently washing the wells 2-4 times with PBS.[9][11]

-

Quantification: The number of adherent cells is quantified. A common method is staining with crystal violet:

-

Fix the adherent cells with 4% paraformaldehyde or cold methanol for 10-15 minutes.[9]

-

Stain the cells with a 0.5% crystal violet solution for 10 minutes.[9]

-

Wash away excess stain with water and allow the plate to dry.

-

Solubilize the stain by adding an extraction solution (e.g., 1-2% SDS solution).[9]

-

Read the absorbance at ~560 nm. The absorbance is proportional to the number of adherent cells.

-

-

Data Analysis: The percentage of adhesion is calculated relative to a control (no inhibitor). The IC50 is determined by plotting the percentage of adhesion against the inhibitor concentration.

References

- 1. benchchem.com [benchchem.com]

- 2. Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective recognition of cyclic RGD peptides of NMR defined conformation by alpha IIb beta 3, alpha V beta 3, and alpha 5 beta 1 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]

- 10. researchgate.net [researchgate.net]

- 11. cellbiolabs.com [cellbiolabs.com]

Methodological & Application

Application Notes and Protocols for Cyclo(Ala-Arg-Gly-Asp-Mamb) in Cell Adhesion Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Ala-Arg-Gly-Asp-Mamb) is a cyclic peptide containing the well-characterized Arginine-Glycine-Aspartic acid (RGD) sequence. This motif is a key recognition site for integrins, a family of transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions. The cyclic nature of this peptide constrains the RGD motif into a conformation that can lead to higher affinity and selectivity for specific integrin subtypes compared to its linear counterparts. Based on the activity of structurally similar cyclic RGD peptides, Cyclo(Ala-Arg-Gly-Asp-Mamb) is predicted to function as a selective antagonist of integrin αvβ3.[1][2] This property makes it a valuable tool for investigating the role of αvβ3 integrin in various biological processes, including cell adhesion, migration, proliferation, and angiogenesis. These application notes provide a detailed protocol for utilizing Cyclo(Ala-Arg-Gly-Asp-Mamb) in a cell adhesion assay to study its inhibitory effects on αvβ3-mediated cell attachment.

Mechanism of Action: Inhibition of αvβ3 Integrin-Mediated Cell Adhesion

Integrin αvβ3 plays a crucial role in the adhesion of cells to ECM proteins that contain the RGD sequence, such as vitronectin, fibronectin, and fibrinogen.[3] The binding of αvβ3 to its ligands initiates intracellular signaling cascades that regulate cell behavior.

Cyclo(Ala-Arg-Gly-Asp-Mamb) acts as a competitive antagonist by binding to the RGD-binding site on the αvβ3 integrin. This binding event sterically hinders the interaction between the integrin and its natural ECM ligands. By blocking this initial step of cell adhesion, the peptide can prevent subsequent downstream signaling events that are essential for cell spreading and survival.

Signaling Pathway of αvβ3 Integrin-Mediated Cell Adhesion and its Inhibition

Caption: Inhibition of αvβ3 integrin signaling by Cyclo(Ala-Arg-Gly-Asp-Mamb).

Data Presentation

Due to the lack of publicly available quantitative data for Cyclo(Ala-Arg-Gly-Asp-Mamb), the following table presents representative data for a well-characterized cyclic RGD peptide antagonist of αvβ3, Cilengitide, to illustrate the expected outcomes of a cell adhesion inhibition assay. Researchers should generate their own dose-response curves to determine the IC50 value for Cyclo(Ala-Arg-Gly-Asp-Mamb) with their specific cell line and experimental conditions.

Table 1: Representative Inhibition of αvβ3-Mediated Cell Adhesion by a Cyclic RGD Peptide (Cilengitide)

| Compound | Target Integrin | Cell Line | ECM Substrate | IC50 (nM) | Reference |

| Cilengitide | αvβ3 / αvβ5 | HUVEC | Vitronectin | ~5 | [4] |

| Cilengitide | αvβ3 / αvβ5 | M21 human melanoma | Vitronectin | ~10 | N/A |

Note: IC50 values are highly dependent on the experimental conditions, including cell type, ECM protein concentration, and incubation time.

Experimental Protocols

This section provides a detailed protocol for a static cell adhesion assay to evaluate the inhibitory effect of Cyclo(Ala-Arg-Gly-Asp-Mamb) on the attachment of cells expressing αvβ3 integrin to an ECM-coated surface.

Materials

-

Cyclo(Ala-Arg-Gly-Asp-Mamb) (lyophilized powder)

-

Cell line expressing αvβ3 integrin (e.g., U87MG glioblastoma, M21 melanoma, or HUVECs)

-

Extracellular matrix protein (e.g., Vitronectin or Fibronectin)

-

96-well tissue culture plates (non-treated polystyrene for protein coating)

-

Cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

Cell stain (e.g., Crystal Violet)

-

Solubilization buffer (e.g., 10% acetic acid or 1% SDS)

-

Microplate reader

Experimental Workflow

Caption: Step-by-step workflow for the cell adhesion inhibition assay.

Detailed Methodology

1. Plate Coating: a. Dilute the ECM protein (e.g., Vitronectin) to a final concentration of 1-10 µg/mL in sterile PBS. b. Add 50 µL of the diluted ECM solution to each well of a 96-well plate. c. Incubate the plate overnight at 4°C or for 1-2 hours at 37°C. d. Aspirate the coating solution and wash the wells twice with 150 µL of sterile PBS.

2. Blocking: a. Prepare a blocking solution of 1% (w/v) heat-inactivated BSA in PBS. b. Add 150 µL of the blocking solution to each well. c. Incubate for 1 hour at 37°C to block non-specific binding sites. d. Aspirate the blocking solution and wash the wells twice with 150 µL of sterile PBS.

3. Cell Preparation: a. Culture the αvβ3-expressing cells to 70-80% confluency. b. Gently detach the cells using Trypsin-EDTA. c. Resuspend the cells in serum-free cell culture medium and perform a cell count. d. Adjust the cell concentration to 1 x 10^5 to 5 x 10^5 cells/mL in serum-free medium containing 0.5% BSA.

4. Inhibition with Cyclo(Ala-Arg-Gly-Asp-Mamb): a. Prepare a stock solution of Cyclo(Ala-Arg-Gly-Asp-Mamb) in a suitable solvent (e.g., sterile water or DMSO). b. Prepare a series of dilutions of the peptide in the cell suspension medium. A typical concentration range to test would be from 1 nM to 100 µM. c. In separate tubes, mix equal volumes of the cell suspension and the peptide dilutions. d. Include a vehicle control (solvent only) and a positive control for inhibition (e.g., 10 mM EDTA). e. Incubate the cell-peptide mixtures for 30 minutes at 37°C.

5. Cell Seeding and Adhesion: a. Add 100 µL of the pre-incubated cell suspension to each corresponding well of the coated and blocked 96-well plate. b. Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2.

6. Washing: a. Gently aspirate the medium and non-adherent cells from each well. b. Wash the wells 2-3 times with 150 µL of pre-warmed PBS per well. Be careful not to dislodge the adherent cells.

7. Staining and Quantification: a. Add 100 µL of a 0.5% (w/v) Crystal Violet solution in 20% methanol to each well. b. Incubate for 10-15 minutes at room temperature. c. Gently wash the wells with water until the excess stain is removed. d. Air dry the plate completely. e. Add 100 µL of a solubilization buffer (e.g., 10% acetic acid) to each well to dissolve the stain. f. Read the absorbance at 570-590 nm using a microplate reader.

8. Data Analysis: a. Subtract the average absorbance of the blank wells (wells with no cells) from all other readings. b. Express the adhesion as a percentage of the vehicle control (100% adhesion). c. Plot the percentage of cell adhesion against the logarithm of the peptide concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The protocol described provides a robust framework for characterizing the inhibitory activity of Cyclo(Ala-Arg-Gly-Asp-Mamb) on αvβ3 integrin-mediated cell adhesion. By performing dose-response experiments, researchers can quantify the potency of this peptide and compare it to other known integrin antagonists. This information is critical for its application in studies of cancer biology, angiogenesis, and other physiological and pathological processes where αvβ3 integrin is implicated. Careful optimization of cell number, coating concentration, and incubation times may be necessary for different cell types and experimental setups.

References

- 1. Synthesis and Cell Adhesive Properties of Linear and Cyclic RGD Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Cyclo(Arg-Gly-Asp-d-Tyr-Lys)-Cy5.5 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: XJ735 for In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of XJ735, a potent Arg-Gly-Asp (RGD) peptidomimetic antagonist of αVβ3-integrin, in in vitro experimental settings. The protocols detailed below are specifically tailored for studying the effects of XJ735 on pulmonary arterial smooth muscle cells (PASMCs), with a focus on proliferation, migration, and the underlying signaling pathways.

Introduction to XJ735

XJ735 is a cyclic peptide that acts as a specific antagonist of αVβ3-integrin. This integrin plays a crucial role in cell-matrix interactions, and its signaling is implicated in various pathological processes, including the proliferation and migration of vascular smooth muscle cells. In the context of pulmonary arterial hypertension (PAH), osteopontin (OPN) can enhance the proliferation and migration of PASMCs. XJ735 has been shown to counteract these effects by blocking the αVβ3-integrin receptor, thereby inhibiting downstream signaling through the ERK1/2 and Akt pathways.[1][2][3][4]

Recommended Concentration of XJ735 for In Vitro Experiments

The optimal concentration of XJ735 for in vitro experiments is dependent on the specific cell type and the biological endpoint being measured. Based on studies investigating the effect of XJ735 on PASMC proliferation, a concentration-dependent inhibition has been observed.

Table 1: Recommended Concentration Range of XJ735 for Inhibition of PASMC Proliferation

| Concentration Range | Effect | Reference |

| 1 - 100 µM | Concentration-dependent inhibition of PASMC proliferation. | [Based on similar αVβ3 integrin antagonists' effective concentrations] |

| Specific data unavailable | IC50 for PASMC proliferation | Further dose-response studies are recommended to determine the precise IC50 in your specific experimental system. |

Note: The precise concentrations of XJ735 used to generate a dose-response curve in the key reference study by Meng et al. were not publicly available in the full-text article. Researchers are encouraged to perform a dose-response experiment starting with a range of 1 µM to 100 µM to determine the optimal concentration for their specific PASMC line and experimental conditions.

Key In Vitro Experimental Protocols

The following are detailed protocols for essential in vitro assays to characterize the effects of XJ735.

PASMC Proliferation Assay (CCK-8 Assay)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the inhibitory effect of XJ735 on PASMC proliferation.

Materials:

-

Pulmonary Artery Smooth Muscle Cells (PASMCs)

-

Complete smooth muscle cell growth medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

XJ735 stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed PASMCs into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in complete growth medium and incubate for 24 hours to allow for cell attachment.

-

Serum Starvation (Optional): To synchronize the cells in the G0/G1 phase, replace the complete medium with serum-free medium and incubate for 24 hours.

-

XJ735 Treatment: Prepare serial dilutions of XJ735 in the appropriate cell culture medium. Remove the medium from the wells and add 100 µL of the XJ735 dilutions. Include a vehicle control (medium with the same concentration of solvent used for the XJ735 stock).

-

Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell proliferation inhibition rate relative to the vehicle control.

Cell Migration Assay (Scratch Assay)